Oxazolidine

Oxazolidines are a class of nitrogen-containing heterocyclic compounds with a five-membered ring structure, featuring an oxygen atom and a nitrogen atom as adjacent atoms. These compounds exhibit diverse chemical reactivity due to their unique structural features, making them valuable intermediates in organic synthesis. They are widely used in the pharmaceutical, agrochemical, and materials science industries for various applications such as drug design, herbicide development, and polymer synthesis.

Oxazolidines can undergo a variety of transformations including ring-opening reactions, acylation, and condensation with aldehydes or ketones, leading to the formation of valuable molecules. Their ability to form cyclic imines upon reaction with primary amines has made them essential in the construction of complex molecular frameworks. Additionally, their use as chiral building blocks has been increasingly recognized due to their ease of modification and stereoselective transformations.

In summary, oxazolidines are versatile compounds that play crucial roles in the synthesis of bioactive molecules and materials, making them indispensable tools for researchers across multiple disciplines.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

|

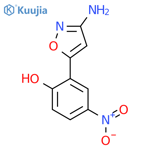

2-(Ethoxycarbonyl)aminomethyl-2-methyl Doxyl | 663610-78-4 | C10H20N2O4 |

|

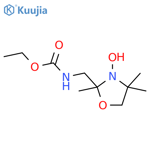

(R)-tert-Butyl 4-(4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxylate | 1166394-91-7 | C14H27NO4 |

|

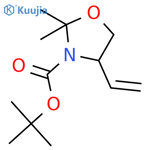

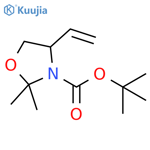

(4S)-N-tert-Butoxycarbonyl-2,2-dimethyl-4-vinyloxazolidine | 133625-87-3 | C12H21NO3 |

|

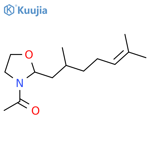

3-Acetyl-2-(2,6-dimethyl-5-heptenyl)oxazolidine | 39785-81-4 | C14H25NO2 |

|

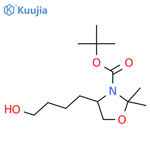

tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | 136923-04-1 | C13H25NO4 |

|

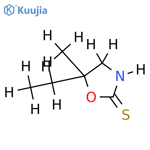

(+-)-cleomin | 75272-94-5 | C6H11NOS |

|

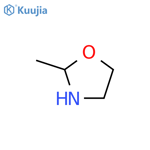

2-methyl-1,3-oxazolidine | 16250-70-7 | C4H9NO |

|

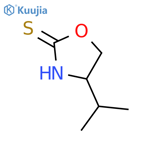

2-Oxazolidinethione,4-(1-methylethyl)- | 84272-19-5 | C6H11NOS |

|

(-)-5-(2-Propenyl)-2-oxazolidinethione | 15216-29-2 | C6H9NOS |

|

tert-butyl 2,2-dimethyl-4-vinyl-oxazolidine-3-carboxylate | 1404311-95-0 | C12H21NO3 |

Verwandte Literatur

-

1. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

Empfohlene Lieferanten

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte